3-Amino-2-(3-chloropyridin-4-yl)propan-1-ol
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Overview
Description
3-Amino-2-(3-chloropyridin-4-yl)propan-1-ol is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-chloropyridin-4-yl)propan-1-ol typically involves the reaction of 3-chloropyridine with an appropriate amine and alcohol. One common method involves the use of 3-chloropyridine-4-carbaldehyde, which is reacted with an amine and a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-chloropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-2-(3-chloropyridin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-chloropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol
- 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol
- 3-(2-chloropyridin-3-yl)propan-1-ol
Uniqueness
3-Amino-2-(3-chloropyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-amino-2-(3-chloropyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-4-11-2-1-7(8)6(3-10)5-12/h1-2,4,6,12H,3,5,10H2 |
InChI Key |
PSTWJQNFWVITFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(CN)CO)Cl |
Origin of Product |
United States |
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